molecular formula C18H15FN2O4 B14999674 N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B14999674
M. Wt: 342.3 g/mol
InChI Key: LCKIAKSTHJJLPU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with a 2,4-dimethoxyphenyl group, a fluorine atom, a hydroxyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the 2,4-Dimethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2,4-dimethoxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine in the presence of coupling agents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Dess-Martin periodinane.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of a quinoline-4-one derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase by binding to the enzyme’s switch region . This binding disrupts the transcription process, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-4-carboxamide: A simpler derivative with fewer substituents.

    N-(2,4-dimethoxyphenyl)quinoline-3-carboxamide: Lacks the fluorine and hydroxyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15FN2O4/c1-24-11-4-6-15(16(8-11)25-2)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23)

InChI Key

LCKIAKSTHJJLPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)OC

Origin of Product

United States

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